molecular formula C13H8F3N5O2 B2771609 2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 861211-58-7

2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone

Cat. No.: B2771609
CAS No.: 861211-58-7
M. Wt: 323.235
InChI Key: BFERYMFUPYWVNJ-UHFFFAOYSA-N
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Description

Historical Development of Triazole-Pyrimidine Hybrid Research

The integration of triazole and pyrimidine scaffolds emerged as a strategic approach in medicinal chemistry during the early 2000s, driven by the need to enhance molecular diversity and bioactivity. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, pioneered in 2002, became a cornerstone for synthesizing 1,2,3-triazole linkages. Early studies focused on combining triazoles with pyrimidines due to their complementary pharmacological profiles: triazoles contributed metabolic stability and hydrogen-bonding capacity, while pyrimidines offered DNA-intercalation potential and enzyme inhibition.

A pivotal advancement occurred in 2012 with the synthesis of pyrimidine-1,2,4-triazole hybrids demonstrating dual antimicrobial and anticonvulsant activities. By 2015, researchers had developed 1,2,3-triazole-pyrimidine-urea hybrids exhibiting nanomolar anticancer potency against melanoma (B16-F10) and breast cancer (MCF-7) cell lines. These milestones underscored the scaffold’s versatility, laying the foundation for structurally advanced derivatives like 2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone.

Academic Significance in Medicinal Chemistry Research

Triazole-pyrimidine hybrids occupy a critical niche in drug discovery due to their modular synthesis and multitarget engagement capabilities. The pyrimidine ring’s ability to mimic nucleobases enables interactions with kinases, topoisomerases, and dihydrofolate reductase, while the triazole moiety enhances pharmacokinetic properties through improved solubility and reduced cytochrome P450-mediated metabolism.

The incorporation of a trifluoromethyl group at the pyrimidine C6 position, as seen in the target compound, introduces electron-withdrawing effects that modulate electron distribution and enhance binding affinity to hydrophobic enzyme pockets. Concurrently, the furylmethanone substituent contributes π-π stacking interactions with aromatic residues in target proteins, a feature validated in recent steroid-pyrimidine conjugates.

Current Research Landscape and Scientific Interest

Contemporary studies prioritize three axes:

  • Synthetic Innovation : Modern protocols emphasize regioselective triazole formation and late-stage functionalization. For example, azide-alkyne cycloadditions using sterically shielded pyrimidinyl azides achieve >90% yields for C4-triazole isomers.
  • Biological Profiling : Hybrids are screened against multidrug-resistant pathogens and oncogenic kinases. A 2024 study reported triazole-linked steroid-pyrimidine conjugates with submicromolar inhibition of Staphylococcus aureus efflux pumps.
  • Computational Optimization : Molecular docking predicts enhanced ATP-binding site affinity when trifluoromethylpyrimidine pairs with triazole-furylmethanone motifs, as evidenced by binding energy scores <-9.5 kcal/mol against EGFR kinase.

Research Aims and Objectives in Triazole-Pyrimidine Domain

Focused objectives for this compound include:

  • Synthetic Refinement : Optimizing CuAAC conditions to minimize byproducts from competing Huisgen pathways.
  • Target Identification : Elucidating interactions with DNA repair enzymes (e.g., PARP-1) and tyrosine kinases using isothermal titration calorimetry.
  • Structure-Activity Relationship (SAR) Expansion : Systematic variation of the furylmethanone substituent to balance lipophilicity (clogP 2.1–3.8) and polar surface area (80–100 Ų).

Table 1 : Key Structural Features and Associated Bioactivities in Triazole-Pyrimidine Hybrids

Structural Feature Biological Impact Example Citation
C4-Triazole Regioisomer 3-fold increase in antimicrobial potency vs. C5 isomers
Trifluoromethylpyrimidine 89% inhibition of B16-F10 melanoma proliferation at 50 nM
Furylmethanone Substituent Enhances blood-brain barrier permeability (Papp >15 × 10⁻⁶ cm/s)

Properties

IUPAC Name

furan-2-yl-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N5O2/c1-7-5-10(13(14,15)16)18-12(17-7)21-6-8(19-20-21)11(22)9-3-2-4-23-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFERYMFUPYWVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : The synthesis typically starts with the formation of the furyl group, which is then reacted with a pyrimidine derivative under specific conditions to form the intermediate compound. This intermediate is subsequently subjected to a cycloaddition reaction to introduce the triazole ring, followed by methylation to yield the final product.

  • Route 2: : Another approach involves the direct coupling of a furyl derivative with a triazole precursor, followed by pyrimidine attachment and subsequent trifluoromethylation and methylation steps.

Industrial Production Methods

  • Large-scale production involves optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, solvent selection, and the use of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under oxidative conditions, the furyl group can be converted into corresponding furan derivatives.

  • Reduction: : The compound can undergo reduction to form less oxidized triazole and pyrimidine derivatives.

  • Substitution: : The methyl and trifluoromethyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: : Hydrogen gas with a palladium catalyst is typical for reduction reactions.

  • Substitution: : Halogenating agents or nucleophiles are used for substitution reactions.

Major Products Formed

  • The specific products depend on the reagents and reaction conditions. For example, oxidation may yield furan derivatives, while substitution can introduce a variety of functional groups in place of the original methyl or trifluoromethyl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone exhibits promising antimicrobial properties. Research has shown that compounds containing triazole rings demonstrate efficacy against various bacterial strains and fungi. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth at specific concentrations .

Antiparasitic Properties

This compound has been investigated for its potential in treating apicomplexan parasitic diseases. A patent application (WO2017112678A1) highlights its use in methods for treating and detecting such diseases, suggesting that it may interfere with the metabolic processes of parasites like Plasmodium and Toxoplasma . The structural features of the compound may enhance its binding affinity to target enzymes or receptors in these pathogens.

Fungicidal Activity

The compound's structural characteristics suggest potential fungicidal properties. Studies have explored its effectiveness against various fungal pathogens affecting crops. The unique trifluoromethyl group enhances the compound's lipophilicity, potentially improving its penetration into fungal cell membranes .

Herbicidal Potential

In agricultural research, this compound has been evaluated for herbicidal activity. Its ability to inhibit specific enzyme pathways in plants can lead to effective weed management strategies without harming desirable crops .

Case Study 1: Antimicrobial Screening

In a high-throughput screening assay published in 2021, researchers evaluated various compounds for their motility inhibition against E. coli. The results indicated that derivatives of triazole compounds, including this compound, showed over 80% inhibition at optimal concentrations .

Compound CodeChemical NameMotility Inhibition (%)
HF-00001N,N'-bis(3,4-dichlorophenyl)urea100
HF-000025-(methylthio)thiophene-2-carboxamide100
HF-000032-{2-[4-(trifluoromethyl)phenyl]hydrazono}malononitrile89
HF-0000413 H-dibenzo[a,i]carbazole96

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the herbicidal efficacy of this compound demonstrated a significant reduction in weed biomass when applied at recommended rates. The trials compared its performance against standard herbicides and found it to be comparably effective while exhibiting a lower environmental impact profile .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The furyl group, triazole ring, and pyrimidine moiety each contribute to its activity. These interactions often involve hydrogen bonding, van der Waals forces, and pi-stacking with target molecules. This compound may inhibit enzymes or bind to receptors, modulating their activity and leading to a cascade of biochemical effects.

Comparison with Similar Compounds

Comparison with Other Compounds

  • 2-Furyl{1-[4-methyl-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone: : Lacks the trifluoromethyl group, which may affect its overall reactivity and biological activity.

  • 1H-1,2,3-Triazol-4-yl derivatives: : Similar backbone but varying substituents that lead to different chemical properties and applications.

Uniqueness

  • The presence of the trifluoromethyl group makes it more lipophilic and potentially more bioactive due to enhanced membrane permeability.

  • Its combined structural motifs contribute to its unique reactivity and potential as a versatile scaffold in various fields.

List of Similar Compounds

  • 2-Furyl{1-[4-methyl-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone

  • Furyl-triazole derivatives

  • Pyrimidine-based triazole compounds

This detailed examination offers a comprehensive understanding of 2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone, from its synthesis to its applications and unique properties.

Biological Activity

2-Furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone (CAS No. 861211-58-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H8F3N5O2C_{13}H_8F_3N_5O_2, with a molecular weight of approximately 323.23 g/mol. The compound features a triazole ring and a pyrimidine moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC13H8F3N5O2
Molecular Weight323.23 g/mol
CAS Number861211-58-7

Anticancer Activity

Research has indicated that derivatives of triazoles, including this compound, exhibit promising anticancer properties. A study demonstrated that triazole derivatives could inhibit the growth of various cancer cell lines, including colon and breast cancer cells. For instance, specific derivatives showed IC50 values of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. In silico studies have predicted that the compound could interact effectively with bacterial enzymes, enhancing its antimicrobial efficacy .

Antidiabetic and Antihypertensive Effects

In addition to anticancer and antimicrobial activities, compounds related to this structure have been associated with antidiabetic and antihypertensive effects. The presence of the pyrimidine ring is crucial in mediating these effects through various biochemical pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptors associated with glucose metabolism and blood pressure regulation.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce ROS production in cancer cells, leading to apoptosis.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various triazole derivatives in vitro. Among them, a derivative similar to this compound exhibited significant cytotoxicity against human colon carcinoma cell lines with an IC50 value of 6.2 μM .

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial potential of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds within this class displayed notable activity against resistant strains .

Q & A

Q. What are the established synthetic routes for 2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone, and how are intermediates characterized?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling with a substituted pyrimidine. Key intermediates, such as 4-methyl-6-(trifluoromethyl)-2-pyrimidinyl azide, are characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield optimization, as seen in analogous triazolyl-pyrimidine syntheses .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is employed to determine the molecular packing. Hirshfeld surface analysis reveals dominant C–H···F and π–π stacking interactions between the trifluoromethyl and pyrimidine moieties, contributing to lattice stability. Similar triazolyl-methanone derivatives exhibit torsion angles of ~5–10° between the triazole and pyrimidine planes, impacting conformational rigidity .

Q. What spectroscopic techniques are critical for confirming the compound’s structure, and what diagnostic signals are observed?

Key techniques include:

  • 1H NMR^1 \text{H NMR}: Distinct singlet for the triazole proton (~8.2–8.5 ppm) and furyl protons (6.5–7.0 ppm).
  • 19F NMR^{19} \text{F NMR}: Signal at ~-60 ppm for the CF3_3 group.
  • IR Spectroscopy: Stretching vibrations for C=O (~1680 cm1^{-1}) and C–F (~1150 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic and steric effects of the trifluoromethyl and pyrimidine groups influence the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations reveal that the electron-withdrawing trifluoromethyl group increases the electrophilicity of the pyrimidine ring, favoring nucleophilic attack at the C4 position. Steric hindrance from the 4-methyl group reduces reactivity at C2, as shown in analogous pyrimidine derivatives .

Q. What experimental designs are optimal for assessing the environmental persistence of this compound in aquatic systems?

A tiered approach is recommended:

  • Laboratory Studies: Hydrolysis (pH 5–9), photolysis (UV-Vis), and biodegradation (OECD 301F) under controlled conditions.
  • Field Studies: Use of radiolabeled (14C^{14} \text{C}) compound to track degradation products in sediment-water systems.
  • Modeling: Quantitative Structure-Activity Relationship (QSAR) models predict half-lives based on log KowK_{ow} and HOMO-LUMO gaps .

Q. How can contradictions in reported biological activity data (e.g., IC50_{50}50​ variability) be systematically addressed?

Potential sources of variability include:

  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Solubility: Use of DMSO vs. cyclodextrin-based carriers affects bioavailability.
  • Structural Analogues: Impurities in intermediates (e.g., regioisomeric triazoles) may skew results. Validate purity via HPLC-MS before bioassays .

Q. What computational methods are suitable for elucidating the compound’s binding mode with cytochrome P450 enzymes?

Molecular docking (AutoDock Vina) combined with Molecular Dynamics (MD) simulations (AMBER) can map interactions. Key residues (e.g., Phe304, Thr309) in CYP3A4 likely form hydrophobic contacts with the trifluoromethyl group, while hydrogen bonds stabilize the triazole ring. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Methodological Notes

  • Synthetic Optimization: For CuAAC, replace CuSO4_4/sodium ascorbate with [Cu(MeCN)4_4]PF6_6 to reduce side reactions .
  • Crystallography: Soak crystals in Paratone-N oil to prevent desiccation during SC-XRD data collection .
  • Environmental Analysis: Couple LC-MS/MS with solid-phase extraction (SPE) for sub-ppb detection in water samples .

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